molecular formula C33H39N5O10 B124896 Ac-YVAD-AMC CAS No. 149231-65-2

Ac-YVAD-AMC

Cat. No. B124896
CAS RN: 149231-65-2
M. Wt: 665.7 g/mol
InChI Key: YGLOALWHJIANIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-AMC is a fluorogenic substrate for caspase-1 (ICE). It displayed a Km of 8.5 ± 0.5 µM for recombinant human caspase-1 . It is a tetrapeptide sequence based on the target sequence of caspase-1 in pro-IL-1β (YVHD) .


Synthesis Analysis

The substrate specificity studies using a set of synthetic substrates suggested that the inhibitor Ac-VEID-CHO and VEID fluorogenic peptide were the preferred tetrapeptide sequences among those tested. YVAD, IETD, and LEHD were also cleaved, while DEVD was not .


Molecular Structure Analysis

The empirical formula of this compound is C33H39N5O10 . Its molecular weight is 665.69 .


Chemical Reactions Analysis

This compound is cleaved by various proteases with caspase-like activity. These include vacuolar processing enzyme (VPE), a legumain that cleaves caspase-1 synthetic substrates; phytaspase, a subtilisin-like protease that cleaves caspase-6 synthetic substrates; and the proteasome subunit PBA1 that has caspase-3-like activity .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in DMSO . The solution is stable in the dark at −20 °C for more than 1 month if no water is present .

Scientific Research Applications

Applications in Caspase Activation and Inhibition

  • Caspase activation, crucial in apoptosis, can be detected in intact lymphoid cells using Ac-YVAD-AMC. This facilitates apoptosis-associated caspase activation recording in cells without needing lysis, contributing to more precise apoptotic studies (Mack, Fürmann, & Häcker, 2000).

Inhibitory Effects on Inflammatory Responses

  • Ac-YVAD-CHO, a derivative, demonstrates potential in attenuating pulmonary and systemic release of proinflammatory mediators in rat endotoxemia, showcasing its role in reducing inflammation via caspase-1 inhibition (Boost et al., 2007).
  • In the context of neurodegeneration, Ac-YVAD-CHO was found to reduce quinolinic acid-induced apoptosis in the rat striatum, indicating its utility in studying neuroprotective strategies (Cao et al., 2005).

Neuroprotective Applications

  • Ac-YVAD-cmk, another variant, shows neuroprotective properties in hippocampal slices under oxygen and glucose deprivation, suggesting its importance in neurological research, especially for conditions like ischemia (Ray et al., 2000).
  • Evidence suggests that Ac-YVAD-cmk's inhibition of cathepsin-B contributes to its neuroprotective properties, expanding its application in studying neurological disorders (Gray et al., 2001).

Renoprotective and Gastric Injury Applications

  • Caspase-1 inhibitor AC-YVAD-CMK has demonstrated renoprotective effects in sepsis-induced acute kidney injury in mice, highlighting its potential in renal disease research (Yang et al., 2021).
  • The compound has also been effective in attenuating acute gastric injury in mice by affecting the NLRP3 inflammasome and reducing inflammation and apoptosis, suggesting its utility in gastrointestinal research (Zhang et al., 2016).

Improving Transplantation Outcomes

  • Ac-YVAD-CMK has been shown to improve neurological function by inhibiting caspase-1-mediated inflammatory response in spinal cord injury, indicating its potential in enhancing transplantation outcomes (Zhang et al., 2020).

Specific Light-Up Probe for Inhibitor Screening

  • A light-up probe with aggregation-induced emission characteristics, developed for screening caspase-1 inhibitors, uses this compound to provide accurate screening results, underlining its role in drug discovery and screening processes (Lin et al., 2018).

Mechanism of Action

Target of Action

Ac-YVAD-AMC is a potent inhibitor of caspase-1 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

This compound is a fluorogenic substrate . Upon cleavage, the peptide bond between the valine and AMC (7-amino-4-methylcoumarin) is broken, releasing the highly fluorescent AMC molecule . This means that the fluorescence of AMC can be used to quantify the activity of caspase-1 .

Biochemical Pathways

Once activated, a caspase can induce intracellular signaling pathways involving proteolytic activation of other caspase family members . For example, caspase-1 and -11 can process the effector caspases procaspase-3 and -7, and to a lesser extent procaspase-6 . This suggests that the caspase-1 subfamily members either act upstream of the apoptosis effector caspases or else are part of a totally separate activation pathway .

Pharmacokinetics

Peptide-based inhibitors like this compound display a wide range of selectivities and potencies against these enzymes, with dissociation constants ranging from 75 pm to >10 mm . The halomethyl ketone benzyloxycarbonyl-VAD fluoromethyl ketone is a broad specificity irreversible caspase inhibitor, with second-order inactivation rates that range from 2.9 10^2 M^-2 s^-1 for caspase-2 to 2.8 10^5 M^-2 s^-1 for caspase-1 .

Result of Action

The result of this compound’s action is the inhibition of bacteria-induced cell death of hypersensitive response (HR) cells . This suggests that this compound could potentially be used as a therapeutic intervention in diseases where caspase-1 mediated cell death is implicated .

Action Environment

The effectiveness of caspase inhibitors like this compound can be influenced by various factors, including the specific type of disease, the stage of the disease, and the overall health status of the individual .

Safety and Hazards

Ac-YVAD-AMC is intended for research and laboratory use only. It is not for drug, household, or other uses . It should be stored at a temperature below 0 °C .

properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLOALWHJIANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274428
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149231-65-2
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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